molecular formula C6H10N2S B1287765 4-aminotetrahydro-2H-thiopyran-4-carbonitrile CAS No. 50289-20-8

4-aminotetrahydro-2H-thiopyran-4-carbonitrile

Cat. No.: B1287765
CAS No.: 50289-20-8
M. Wt: 142.22 g/mol
InChI Key: CYWPCNCIUAEHBD-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-thiopyran-4-carbonitrile is a versatile aminonitrile derivative and a valuable building block in organic synthesis and medicinal chemistry research. This compound features a six-membered thiopyran ring, where sulfur replaces the oxygen atom of its tetrahydropyran analog, potentially altering its electronic properties and reactivity . The simultaneous presence of amino and nitrile functional groups on the same carbon atom provides multiple vectors for chemical modification, making it a useful scaffold for constructing more complex molecular architectures. In pharmaceutical research, this compound serves as a key intermediate in the exploration of new therapeutic agents. Researchers utilize it in the synthesis of diverse compound libraries, particularly for creating saturated heterocyclic systems that are common pharmacophores in drug discovery. The nitrile group can be transformed into other functionalities, such as amides, carboxylic acids, or tetrazoles, while the amino group allows for amide bond formation or reductive alkylation. The thiopyran core is of significant interest in the development of molecules for central nervous system (CNS) targets and enzyme inhibition studies. Handling Note: For research use only. Not intended for diagnostic or therapeutic use. Disclaimer: The information presented is based on data for structurally similar compounds and general chemical principles. The specific properties, hazards, and applications for this compound should be confirmed by laboratory analysis and consultation of the product's Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-aminothiane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWPCNCIUAEHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578583
Record name 4-Aminothiane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-20-8
Record name 4-Amino-4-cyanotetrahydrothiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50289-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminothiane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile typically involves the reaction of tetrahydro-2H-thiopyran-4-carbonitrile with ammonia or an amine under specific conditions. One common method is the aminolysis of tetrahydro-2H-thiopyran-4-carbonitrile using ammonia gas or an aqueous ammonia solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale aminolysis reactions, where the starting material is reacted with ammonia in the presence of a catalyst to increase the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal conversion .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-2H-thiopyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has shown that derivatives of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile exhibit significant antimicrobial activity. For instance, a study evaluated the antibacterial effects of various pyran derivatives against Gram-positive bacteria, revealing promising results that suggest potential for antibiotic development.

Cytotoxicity Against Cancer Cells
Another area of investigation involves the cytotoxic effects of this compound on cancer cell lines. Studies have demonstrated that certain derivatives significantly reduce cell viability in HCT-116 cells, indicating their potential as anticancer agents. The IC₅₀ values obtained from these studies suggest effective concentrations for therapeutic use.

Molecular Docking Studies
Molecular docking simulations have been employed to assess the binding affinities of this compound derivatives to target proteins involved in cancer progression and antimicrobial resistance mechanisms. These simulations indicate that structural modifications can enhance biological activity, paving the way for more effective drug candidates .

Organic Synthesis Applications

Synthetic Intermediate
The compound serves as an important synthetic intermediate in organic chemistry. It is utilized in various reactions to synthesize more complex molecules, including pharmaceuticals and agrochemicals. The ability to modify its structure through chemical reactions allows chemists to create a diverse array of compounds tailored for specific applications .

Reactions and Mechanisms
The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized under specific conditions to form various oxidized derivatives or reduced to yield different forms. The amino and carbonitrile groups are particularly reactive, allowing for substitution reactions with various nucleophiles.

Agricultural Chemistry Applications

Pesticide Development
The utility of this compound extends into agricultural chemistry as well. Its derivatives are being explored for their potential as pesticides or herbicides due to their biological activity against plant pathogens and pests. This application is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop protection .

Case Study 1: Antibacterial Activity Evaluation

A comprehensive study evaluated the antibacterial properties of various derivatives of this compound against multiple bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, supporting the compound's potential as a lead structure for new antibiotics.

Case Study 2: Cytotoxicity Assessment

Research focused on the cytotoxicity of specific pyran derivatives revealed that certain compounds significantly reduced cell viability in cancer cell lines (e.g., HCT-116). The findings highlighted the therapeutic potential of these compounds in oncology.

Summary Table of Biological Activities

Activity Type Description Reference
Antibacterial ActivitySignificant inhibition against Gram-positive bacteria
CytotoxicityReduced cell viability in HCT-116 cancer cells
Molecular DockingEnhanced binding affinities with structural modifications

Mechanism of Action

The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiopyran ring can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiopyran vs. Pyran Analogs

Property 4-Aminotetrahydro-2H-thiopyran -4-carbonitrile 4-Aminotetrahydro-2H-pyran -4-carbonitrile
Heteroatom Sulfur (S) Oxygen (O)
Molecular Weight 142.22 g/mol (C₆H₁₀N₂S) 127.14 g/mol (C₆H₁₀N₂O)
Synthesis Yield 97% () 82% ()
Ring Conformation Chair/boat (inferred from NMR) Boat conformation confirmed via X-ray ()
Electronic Effects Less electronegative, polarizable S atom More electronegative O atom

Key Differences :

  • Pyran analogs (e.g., 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile) show higher synthetic versatility for aryl substitutions ().

Substituent Effects

A. Amino vs. Alkylamino Groups
Compound Substituent Biological/Reactivity Implications
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile -NH₂ Prone to hydrogen bonding; basic character
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile -N(CH₃)₂ Enhanced lipophilicity; reduced hydrogen bonding capacity
B. Aryl and Heteroaryl Substitutions
Compound Substituent Key Properties
4-(2-Thienyl)tetrahydro-2H-pyran-4-carbonitrile Thienyl (C₄H₃S) Increased aromaticity; potential for π-π stacking
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile -C₆H₄Cl Electron-withdrawing group; improved stability
4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile -C₆H₄F, -NO₂, -Ph Multifunctional: nitro group introduces redox activity

Impact of Substituents :

  • Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilic reactivity.
  • Bulky aryl groups (e.g., benzyloxy, thienyl) may sterically hinder reactions but improve binding in biological targets ().

Physical and Chemical Properties

A. Spectroscopic Data
Compound ¹³C NMR (CD₃CN) Notable Shifts
This compound δ 122.4 (CN), 63.1 (C-S) Distinct thiopyran ring carbons
Oxane-4-carbonitrile (pyran analog) δ ~120 (CN), ~70 (C-O) Oxygen deshields adjacent carbons

Insights :

  • The thiopyran core is more reactive toward oxidation, as seen in the lower yield of the 1,1-dioxide derivative .
  • Pyran analogs generally achieve higher yields in functionalization steps (e.g., aryl additions) .

Biological Activity

4-Aminotetrahydro-2H-thiopyran-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiopyran ring structure with an amino group at the 4-position and a carbonitrile group. Its molecular formula is C6H10N2SC_6H_{10}N_2S. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that derivatives of thiopyran compounds exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiopyran derivatives significantly inhibited the proliferation of breast and colon cancer cells, showcasing their potential as anticancer agents .
  • Antimicrobial Properties : Thiopyran derivatives have been investigated for their antimicrobial activities. A study highlighted the effectiveness of these compounds against various bacterial strains, indicating their potential as novel antibacterial agents .
  • Enzyme Inhibition : The compound may interact with specific enzymes, acting as an inhibitor or substrate. This interaction can influence metabolic pathways and cellular signaling processes, which is critical for therapeutic applications .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Interaction : The amino group in the compound can form hydrogen bonds with enzyme active sites, potentially altering enzyme activity and affecting metabolic pathways.
  • Cellular Uptake : The lipophilicity and structural features of the compound may facilitate its uptake into cells, allowing it to exert its effects more effectively within cellular environments.
  • Signal Pathway Modulation : By interacting with cellular receptors or enzymes, this compound may modulate various signaling pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

Several studies have specifically examined the biological activity of this compound:

  • Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics like etoposide, certain thiopyran derivatives exhibited IC50 values lower than 30 μg/mL across multiple cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Testing : A series of experiments demonstrated that thiopyran derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Data Table: Biological Activities Overview

Activity TypeEffectivenessReference
AnticancerIC50 < 30 μg/mL ,
AntimicrobialSignificant inhibition ,
Enzyme InhibitionPotential modulator,

Q & A

Q. What synthetic routes are available for 4-aminotetrahydro-2H-thiopyran-4-carbonitrile, and how can reaction conditions be optimized?

A common method involves the Strecker-like reaction of tetrahydro-4H-thiopyran-4-one with TMSCN (trimethylsilyl cyanide) and an ammonia source. In a representative procedure, Ti(O-iPr)₄ is used as a Lewis catalyst in NH₃/EtOH under inert atmosphere. After sequential addition of TMSCN at controlled temperatures (-5°C to room temperature), the product is purified via column chromatography . Optimization may include adjusting stoichiometry (e.g., TMSCN molar ratio), solvent polarity, or catalyst loading to improve yield and purity.

Q. How can the molecular structure of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like ORTEP-III with graphical interfaces can model thermal ellipsoids and bond geometries from diffraction data . Complementary techniques include:

  • IR spectroscopy : To confirm nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
  • NMR spectroscopy : ¹³C NMR can distinguish the sp³-hybridized carbon adjacent to the nitrile group (~120 ppm for CN) .

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
  • Storage : Keep in a cool, dry area away from strong oxidizers to prevent hazardous decomposition (e.g., release of HCl or COₓ) .
  • Emergency measures : Immediate decontamination of exposed skin/eyes and medical consultation .

Advanced Research Questions

Q. How can computational tools aid in predicting synthetic pathways or reaction mechanisms for derivatives of this compound?

Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys or Pistachio) can propose feasible routes for derivatives. For example, substituting the amino group with electrophiles or employing heterocyclization (e.g., Michael addition with α,β-unsaturated carbonyls) may yield novel thiophene- or pyran-fused analogs . Density functional theory (DFT) calculations can model transition states to rationalize regioselectivity in such reactions.

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?

  • Iterative analysis : Combine chromatographic (HPLC, TLC) and spectroscopic (LC-MS) data to track side reactions. For instance, unintended hydrolysis of the nitrile group could form carboxylic acids, detectable via IR or ¹H NMR .
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst type) to identify critical factors. Evidence from analogous syntheses suggests that moisture control during TMSCN addition minimizes side reactions .

Q. How can the compound’s reactivity be exploited to design bioactive molecules?

The amino and nitrile groups serve as handles for derivatization:

  • Nitrile cyclization : React with hydroxylamine to form amidoximes, potential kinase inhibitors.
  • Amino group functionalization : Acylation or sulfonylation can enhance solubility or target binding. For example, similar scaffolds have been used in spirocyclic compounds for antiviral research .

Q. What advanced analytical methods characterize this compound’s stability under varying conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then monitor degradation via:
    • HPLC-MS : Quantify decomposition products (e.g., oxidation of sulfur to sulfoxide).
    • Thermogravimetric analysis (TGA) : Assess thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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